1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine
Overview
Description
1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine is a chemical compound with the empirical formula C10H18N2O and a molecular weight of 182.26 g/mol . This compound is characterized by a piperidine ring substituted with a cyclopropylcarbonyl group and a methanamine group. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine typically involves the following steps:
Methanamine Substitution: The methanamine group is introduced via a nucleophilic substitution reaction, where the piperidine derivative reacts with formaldehyde and ammonium chloride under reductive amination conditions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, including its role as a precursor in drug development for neurological disorders.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine involves its interaction with molecular targets such as enzymes and receptors. The cyclopropylcarbonyl group enhances binding affinity to specific active sites, while the piperidine ring provides structural stability. This compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various physiological effects .
Comparison with Similar Compounds
Similar compounds to 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine include:
1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]ethanamine: Differing by an ethyl group instead of a methanamine group, this compound exhibits distinct reactivity and binding properties.
1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]propanamine: Featuring a propanamine group, it shows variations in pharmacokinetics and biological activity.
1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]butanamine: With a butanamine group, this compound has unique applications in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for targeted research and development.
Properties
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-cyclopropylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c11-7-8-3-5-12(6-4-8)10(13)9-1-2-9/h8-9H,1-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOASAUGLHDNGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654720 | |
Record name | [4-(Aminomethyl)piperidin-1-yl](cyclopropyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915922-83-7 | |
Record name | [4-(Aminomethyl)-1-piperidinyl]cyclopropylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915922-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(Aminomethyl)piperidin-1-yl](cyclopropyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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